Arecatannin B1

Description

Historical Context of Arecatannin B1 Discovery and Early Research

The areca nut, the primary source of this compound, has a long history of use in traditional practices in Asia, including in the ancient Indian system of Ayurveda and Chinese medical practices. oup.comresearchgate.netnih.govnih.gov While the traditional uses of areca nut have been documented for centuries, the isolation and identification of specific chemical compounds like this compound are a more recent development in natural product chemistry. Early research into the chemical composition of areca nut focused on identifying its various constituents, including alkaloids, flavonoids, and tannins. oup.comnih.govoatext.comoatext.comnih.gov The isolation and structural elucidation of arecatannins, including this compound, were significant steps in understanding the complex chemistry of this plant material. oup.comijraset.comfrontiersin.orgoatext.comoatext.comnih.govscispace.com Nonaka et al. are credited with early work in identifying arecatannins. ijraset.comfrontiersin.org

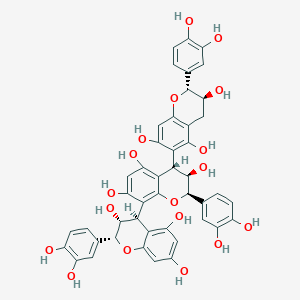

Chemical Classification and Structural Features of this compound as a Trimeric Procyanidin (B600670)

This compound is classified as a trimeric procyanidin. oup.comwikipedia.orgresearchgate.net Procyanidins are a type of condensed tannin, which are polymers formed from flavan-3-ol (B1228485) units. ebi.ac.ukresearchgate.net Specifically, this compound is a B-type proanthocyanidin (B93508). wikipedia.org Its structure is defined by the linkage of three flavan-3-ol units: epicatechin, epicatechin, and catechin (B1668976). oup.comresearchgate.net These units are joined by specific carbon-carbon bonds. This compound has an epicatechin-(4β→8)-epicatechin-(4β→6)-catechin structure. oup.comresearchgate.net This indicates a linkage between the C-4 of the first epicatechin unit and the C-8 of the second epicatechin unit, and a linkage between the C-4 of the second epicatechin unit and the C-6 of the catechin unit. oup.comresearchgate.net The molecular formula of this compound is C45H38O18, and its molecular weight is 866.77 g/mol . wikipedia.orgnih.gov

Significance of this compound as a Bioactive Compound in Natural Product Research

This compound is considered a significant bioactive compound within the field of natural product research. oup.comfrontiersin.orgnih.govnih.govresearchgate.net Natural products from plants like Areca catechu are recognized as potential sources of compounds with various biological activities. oup.comfrontiersin.orgnih.govoatext.comoatext.comnih.gov Arecatannins, including this compound, are among the key phenolic compounds found in areca nut, contributing to its properties. oup.comresearchgate.netnih.govoatext.comoatext.comnih.gov The presence of tannins in areca nut is associated with its astringency and bitterness. oup.comnih.gov Research indicates that procyanidins, as a class, have demonstrated various potential health effects. oup.comfrontiersin.orgresearchgate.net

Overview of Research Trajectories for this compound

Research trajectories for this compound primarily involve its identification, isolation, and characterization from natural sources, particularly Areca catechu. oup.comfrontiersin.orgnih.govoatext.comoatext.comnih.govnih.gov Studies have focused on developing efficient methods for extracting phenolic compounds, including arecatannins, from areca nuts. oup.comnih.gov Further research explores the potential biological activities of this compound, often as part of investigations into the broader effects of areca nut extracts or procyanidins. oup.comfrontiersin.orgnih.govnih.govresearchgate.net This includes studies investigating antioxidant and anti-inflammatory properties, which are common characteristics of polyphenols. frontiersin.orgnih.govoatext.comoatext.comnih.govresearchgate.net The identification of this compound using techniques such as LC-MS/MS has been reported in studies analyzing the phenolic profile of areca nut. oup.comresearchgate.netresearchgate.net Research also involves understanding the degradation of arecatannins and procyanidins, for instance, during fermentation processes. oup.com

Structure

2D Structure

Properties

CAS No. |

79763-28-3 |

|---|---|

Molecular Formula |

C45H38O18 |

Molecular Weight |

866.8 g/mol |

IUPAC Name |

(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-6-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol |

InChI |

InChI=1S/C45H38O18/c46-18-10-26(53)33-32(11-18)62-43(16-2-5-21(48)24(51)8-16)40(59)37(33)35-27(54)13-28(55)36-38(41(60)44(63-45(35)36)17-3-6-22(49)25(52)9-17)34-29(56)14-31-19(39(34)58)12-30(57)42(61-31)15-1-4-20(47)23(50)7-15/h1-11,13-14,30,37-38,40-44,46-60H,12H2/t30-,37+,38-,40+,41+,42+,43+,44+/m0/s1 |

InChI Key |

PBYRKMXDROOXMU-XKDUFCMJSA-N |

SMILES |

C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@@H]3[C@H]([C@H](OC4=C(C(=CC(=C34)O)O)[C@@H]5[C@H]([C@H](OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O |

Origin of Product |

United States |

Natural Occurrence, Biosynthesis, and Isolation of Arecatannin B1 for Research

Distribution and Variability in Natural Sources, Notably Areca catechu L.

Arecatannin B1 is a condensed tannin found in the seeds of Areca catechu L., commonly known as the betel nut palm. wikipedia.orgwikipedia.orgoatext.com Areca catechu is a perennial evergreen tree native to tropical regions of Asia, East Africa, and the Pacific. frontiersin.orgnih.gov It is widely cultivated in South and Southeast Asian countries, including China, India, Indonesia, Malaysia, Myanmar, Bangladesh, and India, where its fruit, the areca nut, has a long history of use. frontiersin.orgnih.govmdpi.com

Tannins, including arecatannins, are present in various parts of the Areca catechu plant, such as the roots, stems, leaves, and fruits. oatext.com The content of these compounds can vary depending on factors like the plant's growth cycle and maturity. oatext.com Studies have shown that the total amount of phenolic substances in areca nut varies with ripeness, length, and place of origin. researchgate.net For example, areca nuts with higher ripeness or longer lengths were found to be richer in phenolics. researchgate.net

This compound is one of several arecatannins isolated from Areca catechu seeds, alongside arecatannin A1, A2, A3, B2, and C1. oatext.comnih.govnih.gov These arecatannins belong to the procyanidin (B600670) subclass of condensed tannins. wikipedia.org

Accumulation Patterns Across Different Plant Parts and Growth Stages

The concentration of tannins, including this compound, in Areca catechu is influenced by the plant part and its developmental stage. Tannins are generally more abundant in unripe areca nuts and their content decreases as the nuts ripen. mdpi.com While specific detailed data on the accumulation patterns of this compound across all plant parts and growth stages are not extensively detailed in the provided context, the general trend for tannins in Areca catechu indicates higher concentrations in younger, less mature fruits. mdpi.com The total content of phenols and flavonoids has been quantified in different parts, such as the flowers, using various extraction methods. oatext.com

Biosynthetic Pathways and Precursors of this compound

This compound, as a proanthocyanidin (B93508), is synthesized through the flavonoid biosynthetic pathway, a part of plant secondary metabolism. mdpi.com Proanthocyanidins (B150500) are polymers or oligomers of flavan-3-ol (B1228485) units, primarily epicatechin and catechin (B1668976). nih.govresearchgate.net These flavan-3-ols serve as the building blocks for this compound. nih.govresearchgate.net

The biosynthesis of proanthocyanidins shares common upstream steps with the synthesis of other flavonoids like anthocyanins and flavonols. mdpi.com The pathway begins with precursors derived from primary metabolism, channeling carbon flux towards the synthesis of aromatic amino acids, particularly phenylalanine. frontiersin.org

Enzymatic Steps and Genetic Regulation in Proanthocyanidin Synthesis

The biosynthesis of flavan-3-ols involves a series of enzymatic steps catalyzed by key enzymes. Genes encoding enzymes from phenylalanine to flavan-3-ols have been characterized. nih.gov These include Phenylalanine Ammonia Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate Ligase (4CL), Chalcone Synthase (CHS), Chalcone Isomerase (CHI), Flavanone 3-Hydroxylase (F3H), Dihydroflavonol Reductase (DFR), Flavonoid 3′ Hydroxylase (F3′H), Anthocyanidin Synthase (ANS) or Leucoanthocyanidin Dioxygenase (LDOX), Anthocyanidin Reductase (ANR), and Leucoanthocyanidin Reductase (LAR). nih.gov

Leucoanthocyanidins, intermediates in the pathway, can be converted to (+)-catechin by LAR or to anthocyanidins by ANS/LDOX. mdpi.comnih.gov Anthocyanidins can then be converted to (−)-epicatechin by ANR. nih.gov These flavan-3-ol units are then polymerized to form proanthocyanidins like this compound. nih.govresearchgate.net

The biosynthesis rate of proanthocyanidins is significantly controlled by the activity of these key enzymes, which are regulated by specific transcriptional regulatory factors (TFs) and proteins. mdpi.com Transcriptional regulation of proanthocyanidin synthesis involves different MYBs, bHLHs, and WD40 proteins. mdpi.commdpi.com For instance, MYB and bHLH transcription factors play crucial roles in regulating the expression of structural genes involved in anthocyanin and proanthocyanidin biosynthesis. mdpi.com Studies in other plants have shown that specific MYB transcription factors can regulate flavonol synthesis and even reprogram primary metabolism to drive carbon flux towards aromatic acid biosynthesis. frontiersin.org

Intermediates and Metabolic Flux in this compound Biosynthesis

The biosynthesis of this compound involves a series of intermediates within the flavonoid pathway, starting from precursors derived from primary metabolism. The pathway proceeds through the synthesis of chalcones, flavanones, dihydroflavonols, and leucoanthocyanidins before the formation of the flavan-3-ol units, catechin and epicatechin. mdpi.comnih.gov These flavan-3-ols are then polymerized to form oligomeric and polymeric proanthocyanidins, including the trimeric this compound. oup.comresearchgate.net

Understanding the metabolic flux through these pathways is crucial for comprehending the accumulation of compounds like this compound. Metabolic flux refers to the rate at which metabolites flow through a metabolic pathway. nsf.govnih.gov While detailed metabolic flux analysis specifically for this compound biosynthesis in Areca catechu is not provided, studies in other plant systems highlight the complexity of metabolic networks and the factors influencing flux, including the availability of primary metabolic precursors and the regulation of enzymatic steps. frontiersin.orgnsf.govresearchgate.net The enzymatic reactions responsible for the accumulation of primary precursors can act as bottlenecks in transferring metabolic flux from central to specialized metabolism. frontiersin.org

Advanced Extraction and Isolation Methodologies for High-Purity this compound

Extracting and isolating high-purity this compound from natural sources like Areca catechu requires specific methodologies. Tannins, including arecatannins, are typically extracted using solvent-based methods. mdpi.comnih.govresearchgate.net Various techniques are employed to enhance the efficiency and purity of the extracted compounds.

Commonly used solvents for tannin extraction from areca nut include water, ethanol (B145695), methanol (B129727), chloroform, and acetone (B3395972). mdpi.comnih.govresearchgate.net The choice of solvent significantly impacts the yield and purity of the bioactive compounds. frontiersin.org The ethanol-water system is frequently used due to its favorable properties like low toxicity, high solubility, and sustainability. frontiersin.org

Advanced extraction techniques such as ultrasound-assisted extraction (UAE) and ultrasonic-microwave synergistic extraction (UMSE) have been explored for extracting phenolic compounds from areca nut. frontiersin.orgresearchgate.netfrontiersin.org These methods offer advantages like simple operation, high extraction efficiency, reduced energy consumption, and better protection of the stability of bioactive compounds compared to conventional liquid-solid extraction. researchgate.netfrontiersin.org

Following extraction, concentration and purification steps are necessary to enhance the concentration of bioactive compounds and improve the usability of the extracts. frontiersin.org Methods for isolation and purification include resin adsorption, liquid-liquid extraction, and High-Performance Liquid Chromatography (HPLC). frontiersin.org HPLC is particularly useful for accurate separation and quantitative analysis of the compounds in the extracts. frontiersin.org

Solvent-Based Extraction Optimization

Optimization of solvent-based extraction parameters is crucial to maximize the yield of tannins and minimize the extraction of undesirable compounds like alkaloids. Studies have focused on optimizing conditions such as solvent type, solvent concentration, pH, extraction time, and solid-to-solvent ratio. oup.commdpi.comresearchgate.net

For instance, research on tannin extraction from areca nut has shown optimized conditions using 80% acetone at pH 4 for 90 minutes with a 10% w/v substrate concentration under shaking conditions. mdpi.comresearchgate.net This optimized method resulted in maximum extraction of polyphenols with minimum extraction of arecoline (B194364), a prominent alkaloid in areca nut. researchgate.net Another study on procyanidin extraction from Areca catechu fruit utilized an acetone-aqueous solution with ultrasonication at room temperature and an ultrasonic power of 600 W, achieving a notable extraction rate. mdpi.comnih.gov

The following table summarizes some reported solvent-based extraction conditions for phenolic compounds from areca nut, which would include arecatannins like this compound:

| Solvent System | Concentration (%) | pH | Time | Temperature | Other Conditions | Outcome (e.g., Yield, Purity) | Source |

| Acetone-aqueous | 80 | 4 | 90 min | Room Temperature | 10% w/v substrate, shaking | Maximum polyphenols, minimum arecoline | mdpi.comresearchgate.net |

| Acetone-aqueous | Not specified | Not specified | Not specified | Room Temperature | Ultrasonication (600 W) | Procyanidin extraction rate 3.41% | mdpi.comnih.gov |

| Ethanol-water | 70 | Optimized | Optimized | Optimized | Ultrasound-assisted extraction | High solubility, low toxicity, sustainability | frontiersin.org |

| Ethanol | 80 | Not specified | Reflux 3 times | 80 °C | Reduced pressure recovery, vacuum drying (60 °C) | Highest catechin content (5.9%) | mdpi.comnih.gov |

| Water, Ethanol, Methanol, Chloroform, Acetone | Various | Various | Various | Various | Solvent extraction (general) | Used for tannin extraction | mdpi.comnih.govresearchgate.net |

Note: This table is generated based on the provided text snippets and represents reported conditions for extracting phenolic compounds/tannins from areca nut, which would contain this compound. Specific optimized conditions solely for this compound may require further focused research.

Fermentative Extraction Techniques for Phenolic Compounds

Fermentative extraction, particularly solid-state fermentation (SSF), has emerged as a viable biotechnological approach for enhancing the recovery of phenolic compounds from plant materials, including agricultural residues and nuts like areca nut researchgate.netscielo.brmdpi.comoup.com. This technique utilizes microorganisms, such as fungi (e.g., Aspergillus niger, Rhizopus orizae) mdpi.comoup.com, to secrete hydrolytic enzymes. These enzymes can break down complex plant cell wall structures and release phenolic compounds that may be bound in glycosidic forms or linked to cell wall components, thereby increasing their extractability and bioavailability researchgate.netmdpi.com.

Studies have demonstrated the effectiveness of SSF in increasing the yield of total phenolic compounds and flavonoids from various plant sources researchgate.netmdpi.commdpi.com. For instance, SSF with Aspergillus oryzae has been shown to enhance antioxidant activity and the content of total phenolics and flavonoids in fermented samples researchgate.net. Similarly, Penicillium purpurogenum has been employed in SSF of coffee industry residues, leading to enhanced extraction of phenolic compounds scielo.br.

Chromatographic Purification Strategies (e.g., HPLC, LC-MS/MS)

Chromatographic techniques are essential for the isolation and purification of specific phenolic compounds like this compound from complex plant extracts. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used methods for this purpose, offering high resolution, sensitivity, and the ability to identify and quantify individual compounds chromatographyonline.comnih.govmeasurlabs.com.

HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. Various stationary phases, such as C18 columns, are commonly used for the separation of phenolic compounds mdpi.com. The mobile phase composition, flow rate, and temperature are optimized to achieve effective separation chromatographyonline.commdpi.com.

LC-MS/MS couples the separation power of liquid chromatography with the identification and quantification capabilities of mass spectrometry. This hyphenated technique allows for the detection of compounds based on their mass-to-charge ratio and fragmentation patterns nih.govmeasurlabs.com. LC-MS/MS is particularly valuable for analyzing complex matrices and identifying specific compounds like this compound within a mixture of other phenolic compounds and alkaloids present in areca nut extracts oup.comnih.gov.

Research on areca nut extracts has utilized HPLC and UHPLC-MS/MS to identify and analyze various phenolic compounds, including procyanidins and arecatannins oup.comoup.com. For instance, UHPLC-MS/MS studies have identified this compound based on its characteristic ion fragments oup.com. The method involves specific chromatographic conditions, including the choice of column and mobile phase, and mass spectrometric parameters, such as ionization mode and scanning method chromatographyonline.comnih.govmdpi.com.

Purification strategies often involve initial extraction steps followed by chromatographic separation. For example, phenolic compounds might be extracted using solvents like ethanol or acetone, and the resulting extract is then subjected to chromatographic techniques for the isolation of specific tannins like this compound nih.govscielo.broup.com. Detailed research findings often include chromatographic profiles and mass spectral data that confirm the presence and aid in the purification of this compound oup.com.

Molecular and Cellular Mechanisms of Arecatannin B1 Action in Biological Systems Pre Clinical

Modulation of Cellular Signaling Pathways by Arecatannin B1

This compound has been shown to interact with and modulate several critical cellular signaling pathways, which are fundamental to cellular processes like growth, inflammation, and survival.

Effects on Mitogen-Activated Protein Kinase (MAPK) Pathway Components

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that regulates a wide array of cellular processes. While direct studies on this compound's specific effects on MAPK components are part of broader research on areca nut extracts, the findings suggest a modulatory role. Extracts containing this compound have been observed to influence the MAPK signaling pathway, which includes key proteins like extracellular regulated protein kinase 1/2 (ERK1/2), p38 mitogen-activated protein kinase (p38 MAPK), and c-Jun N-terminal kinase (JNK). frontiersin.org The anti-inflammatory effects of these extracts are thought to be significantly dependent on their ability to inhibit this pathway. frontiersin.org It's important to note that some components of areca nut, like arecoline (B194364), have been shown to interfere with signaling pathways activated by MAPK. nih.govmdpi.com

Influence on Nuclear Factor Kappa-light-chain-enhancer of Activated B cells (NF-κB) Signaling

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Areca nut extracts, which contain this compound, have been shown to modulate the NF-κB signal transduction pathway. frontiersin.org This modulation is significant as NF-κB plays a critical role in the inflammatory process. frontiersin.org For instance, arecoline, another compound in areca nut, has been reported to interfere with signal pathways activated by NF-κB. nih.govmdpi.com This interference can lead to the suppression of gene expression associated with various cellular responses. nih.govmdpi.com

Interactions with cAMP/CREB/BDNF Signaling Pathways

The cyclic adenosine (B11128) monophosphate (cAMP), cAMP response element-binding protein (CREB), and brain-derived neurotrophic factor (BDNF) signaling pathway is crucial for neuronal survival and plasticity. Research on traditional herbal formulas containing areca nut, and therefore this compound, has indicated a significant impact on this pathway. These formulations have been shown to restore the mRNA levels of CREB and BDNF. nih.gov This suggests a potential role in promoting cell proliferation and suppressing cell death, with one study indicating that these effects can be counteracted by inhibiting protein kinase A (PKA), a key component of the cAMP signaling cascade. nih.gov The activation of the cAMP/CREB/BDNF signaling pathway is considered a key mechanism for the observed antidepressant-like effects in pre-clinical models. nih.govresearchgate.net

Enzymatic Activity Modulation by this compound

This compound has demonstrated the ability to both inhibit and enhance the activity of various enzymes, highlighting its diverse biological effects.

Inhibition Kinetics of Key Enzymes

This compound has shown significant inhibitory activity against certain viral and human enzymes.

HIV Type 1 Protease: this compound has been identified as a potent inhibitor of HIV-1 protease, an enzyme critical for the life cycle of the human immunodeficiency virus. researcherslinks.comnih.govresearchgate.netijpjournal.comepa.gov This inhibitory action is a key area of interest for its potential antiviral applications. nih.gov

Elastase: Phenolic substances purified from Areca catechu, which include this compound, have demonstrated inhibitory activity against elastase, an enzyme that breaks down elastin (B1584352) in connective tissues. ijpjournal.com Specifically, these extracts have shown competitive inhibition of both pig pancreatic elastase (PPE) and human leukocyte elastase (HLE). ukaazpublications.com This inhibition is believed to contribute to anti-aging effects by protecting connective tissue. ijpjournal.comukaazpublications.com

Table 1: Enzyme Inhibition by this compound and Related Compounds

| Enzyme | Inhibitor | Type of Inhibition | Research Finding | Source |

|---|---|---|---|---|

| HIV Type 1 Protease | This compound | - | Showed significant inhibitory activity. | researcherslinks.comnih.govresearchgate.netijpjournal.comepa.govsemanticscholar.org |

Data is based on pre-clinical studies of areca nut extracts and isolated compounds.

Enhancement of Antioxidant Enzyme Activity

In addition to inhibiting certain enzymes, this compound and associated polyphenols from areca nut have been found to enhance the activity of crucial antioxidant enzymes. This action helps to protect cells from oxidative damage caused by reactive oxygen species (ROS).

Polyphenolic extracts from Areca catechu have been shown to increase the activities of:

Superoxide (B77818) Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. nih.gov

Catalase (CAT): An enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen. nih.gov

Glutathione Peroxidase (GPx): A family of enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides. nih.gov

Table 2: Enhancement of Antioxidant Enzyme Activity by Areca Nut Polyphenols

| Enzyme | Effect | Research Finding | Source |

|---|---|---|---|

| Superoxide Dismutase (SOD) | Enhanced Activity | Polyphenolic extracts increased SOD activity, aiding in the removal of free radicals. | nih.gov |

| Catalase (CAT) | Enhanced Activity | Polyphenolic extracts enhanced CAT activity, contributing to the detoxification of hydrogen peroxide. | nih.gov |

Findings are based on studies using polyphenolic extracts from Areca catechu.

Gene Expression and Proteomic Alterations Induced by this compound

The interaction of this compound with cellular systems can lead to significant changes in gene expression and protein levels. These alterations are central to its biological effects. While much of the research on areca nut components has centered on arecoline, studies on related polyphenols and procyanidins provide a framework for understanding the potential actions of this compound.

Downregulation of Cancer Pathway-Associated Gene Transcription

Research into the polyphenolic components of areca nut suggests a role in modulating cancer-related signaling pathways. Polyphenols from areca nut have been observed to downregulate the transcription of genes associated with cancer pathways, often through the inhibition of pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway. Procyanidins, the class of compounds to which this compound belongs, have been shown to inhibit the proliferation of various cancer cells by affecting key signaling pathways. nih.govd-nb.info For instance, procyanidins can suppress the PI3K/Akt signaling pathway and reduce the expression of NF-κB-targeted genes, which are crucial for tumor promotion. d-nb.info While these findings point to the potential of this compound, direct evidence detailing its specific impact on the transcription of cancer-associated genes is still an area of developing research.

Regulation of Cytokine Expression (e.g., IL-6)

Cytokines are key modulators of inflammatory responses, which are often linked with carcinogenesis. Interleukin-6 (IL-6) is a pro-inflammatory cytokine that can promote tumor cell survival. Studies on the active components of areca nuts have indicated that they can influence cytokine levels. For example, arecoline has been reported to decrease the production of IL-6 in certain cancer cells. mdpi.comresearchgate.net Procyanidin (B600670) B2, a compound structurally related to arecatannins, has also been shown to inhibit the production of cytokines like IL-6 and TNF-α in Hodgkin-Reed-Sternberg cell lines. d-nb.info This suggests a potential mechanism for this compound in modulating the tumor microenvironment, although specific studies on this compound's direct effect on IL-6 expression are needed to confirm this activity.

Effects on Tumor Suppressor Protein p53 Levels

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest and apoptosis in response to cellular stress. Some active constituents of the areca nut have been found to increase the levels of p53 in tumor cells. mdpi.com The activation of p53 is a crucial strategy for cancer therapy. While arecoline has been shown to alter genes within the p53 signaling pathway, and procyanidins have been noted to reduce the expression of p53 in some cancer cell lines, the precise effect of this compound on p53 levels and its downstream signaling remains to be specifically elucidated in pre-clinical models. d-nb.inforesearchgate.netfrontiersin.org

Cellular Bioactivity Mechanisms (Pre-clinical in vitro and in vivo non-human)

The bioactivity of this compound at the cellular level is multifaceted, encompassing antioxidant effects and the modulation of fundamental cellular processes like apoptosis and the cell cycle.

Reactive Oxygen Species (ROS) Scavenging and Attenuation

Polyphenols, including tannins and flavonoids found in areca nuts, are recognized for their antioxidant properties. nih.gov They can neutralize harmful free radicals and reduce oxidative stress, a condition that can lead to cellular damage and contribute to disease development. mdpi.com The antioxidant capacity of areca seed extracts has been demonstrated in various assays, such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. nih.govnih.govresearchgate.net Polysaccharides isolated from areca nut have also demonstrated an excellent ability to scavenge DPPH and hydroxyl radicals. nih.govmdpi.com As a phenolic compound, this compound is expected to contribute to these antioxidant effects, although specific quantitative data on its ROS scavenging and attenuation capabilities are part of ongoing research.

Table 1: Antioxidant Activity of Areca Seed Extracts (Note: This table represents data for the whole extract, where this compound is a component. Data specific to isolated this compound is not available in the provided sources.)

| Assay Type | EC50 of Areca Seed Extract (mg/mL) | EC50 of Ascorbic Acid (Vc) (mg/mL) | Reference |

| DPPH Radical Scavenging | 0.409 | > 0.409 | nih.govresearchgate.net |

| Reducing Power | 0.188 | > 0.188 | nih.govresearchgate.net |

| Hydroxyl Radical Scavenging | 3.75 | < 3.75 | nih.govresearchgate.net |

Induction of Apoptosis and Cell Cycle Arrest in Cellular Models

A key strategy in cancer therapy is to induce apoptosis (programmed cell death) and cell cycle arrest in tumor cells. Extracts from areca nut have been shown to induce these effects in various cancer cell lines, including hepatocellular carcinoma and oral squamous cell carcinoma cells. mdpi.comnih.gov The mechanism often involves the generation of ROS, which can trigger mitochondrial damage and lead to cell cycle arrest. mdpi.com

Procyanidins, the chemical class of this compound, are well-documented for their ability to induce cell cycle arrest, typically at the G0/G1 phase, and to trigger apoptosis in cancer cells. d-nb.inforesearchgate.net This is often mediated by the downregulation of cell cycle proteins like cyclins and cyclin-dependent kinases (CDKs) and modulation of apoptotic proteins such as Bcl-2 and caspases. d-nb.info For instance, prodelphinidins, which are structurally similar to arecatannins, have been shown to cause cell cycle arrest at the G1/G0 phase and activate caspase-3 in prostate cancer cells. researchgate.net While these findings strongly suggest a similar role for this compound, direct experimental evidence confirming its ability to induce apoptosis and cell cycle arrest in specific cellular models is a necessary next step in its pre-clinical evaluation.

Modulation of Cell Proliferation and Differentiation (e.g., osteoblasts)

Extracts of areca nut rich in polyphenols, including this compound, have demonstrated a significant capacity to modulate the function of osteoblasts, the cells responsible for new bone formation. In-vitro studies using pre-osteoblast cell lines (MC3T3-E1) have shown that areca nut seed polyphenol (ACP) can induce proliferation, differentiation, and mineralization. researchgate.net

Key findings from these pre-clinical studies indicate that ACP treatment leads to:

Enhanced Proliferation: An increase in the number of osteoblast cells.

Increased Alkaline Phosphatase (ALP) Activity: ALP is a critical early marker for osteoblast differentiation, and its elevated activity suggests a promotion of this process.

Boosted Collagen Type I (COL-I) Content: As the primary organic component of the bone matrix, increased COL-I production is fundamental to bone formation.

Elevated Osteocalcin (OCN) Content: OCN is a later-stage marker of osteoblast differentiation and is involved in bone mineralization.

Increased Mineralization: A notable dose-dependent increase in the formation of calcium nodules, the mineral component of bone, was observed. oup.com

These findings suggest that the polyphenolic components within the areca nut, such as this compound, can positively influence key markers of bone formation at a cellular level. oup.comfrontiersin.org

Table 1: Effects of Areca Nut Seed Polyphenol (ACP) on Osteoblast Activity

| Cellular Marker | Observed Effect | Implication |

|---|---|---|

| Proliferation | Increased | More bone-forming cells |

| ALP Activity | Enhanced | Promotion of early differentiation |

| Collagen Type I | Increased | Enhanced bone matrix formation |

| Osteocalcin (OCN) | Increased | Promotion of late-stage differentiation |

| Mineralization | Increased (Dose-dependent) | Greater formation of calcium nodules |

DNA Repair Process Interference

Research indicates that extracts from the areca nut can interfere with crucial cellular processes, including DNA repair. mdpi.com Studies have shown that areca nut extract can alter cellular signaling pathways and impede DNA repair mechanisms. mdpi.com This interference can affect proteins that regulate normal cell growth and division. mdpi.com Furthermore, some findings suggest that areca nut extract not only interferes with DNA repair but also triggers a DNA damage response in human epithelial cells. mdpi.com

Collagen Production Modulation in Cultured Cells

The effect of areca nut components on collagen synthesis is complex and appears to vary depending on the cell type and the specific compounds studied. In pre-osteoblast cells, areca nut seed polyphenol (ACP), which includes this compound, was found to significantly increase the content of collagen type I, a key component of the bone matrix. oup.com

However, other studies focusing on different cell types, such as human cultured fibroblasts, have produced varied results. Some early research suggested that areca nut extracts could stimulate collagen synthesis in these cells. Conversely, subsequent studies focusing specifically on the alkaloid arecoline did not observe similar effects and, in some cases, even reported an inhibition of collagen synthesis and fibroblast proliferation. frontiersin.org Another proposed mechanism involves the release of copper from areca products, which may up-regulate collagen synthesis by activating the lysyl oxidase enzyme, thereby facilitating collagen cross-linking and inhibiting its breakdown. frontiersin.org

Interactions with Gut Microbiota and Metabolite Regulation

Emerging research demonstrates that polyphenols from areca nut can interact with and modulate the gut microbiota, which in turn can influence host metabolism. nih.gov A study on mice fed a high-fat Western diet found that the administration of areca nut polyphenols (ANP) led to significant changes in the gut microbiome composition. mdpi.com

Specifically, ANP treatment was found to:

Increase Beneficial Bacteria: The abundance of Akkermansia, a bacterium associated with improved metabolic health and lipid metabolism, was significantly increased. mdpi.com

Decrease Pathogenic Bacteria: The abundance of Ruminococcus, a genus sometimes linked with negative health outcomes, was decreased. mdpi.com

This modulation of the gut microbiota by areca nut polyphenols was associated with improvements in dyslipidemia, suggesting a potential mechanism where these compounds exert systemic effects through the gut-bone axis. researchgate.netmdpi.com The bidirectional interaction between polyphenols and intestinal microbes is an area of growing interest, as gut microbiota can catabolize polyphenols into various metabolites, while the polyphenols themselves can alter the composition and function of the microbial community. frontiersin.orgnih.gov Both hydrolyzable and condensed tannins, the class of compounds to which this compound belongs, have been shown to exert a prebiotic effect by fostering the growth of beneficial bacteria and increasing the production of short-chain fatty acids (SCFAs). frontiersin.org

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Arecoline |

| Alkaline Phosphatase (ALP) |

| Collagen Type I (COL-I) |

| Osteocalcin (OCN) |

| Lysyl Oxidase |

| Procyanidin B1 |

| Procyanidin B2 |

| Areca Tannin A1 |

| Areca Tannin B2 |

| Areca Tannin C1 |

| (+)-catechin |

Biological Activities of Arecatannin B1 in Pre Clinical Research Models

Antioxidant Activity and Mechanisms

The antioxidant potential of Arecatannin B1 is attributed to both direct and indirect mechanisms, which involve neutralizing harmful free radicals and augmenting the cell's endogenous antioxidant defense systems. oatext.comoatext.com

This compound, as a key polyphenolic constituent of areca nut extracts, contributes to the direct scavenging of reactive oxygen species. nih.govoatext.com In vitro assays are commonly used to measure this capacity. Studies on ethanol (B145695) extracts of areca seeds, which contain a mixture of polyphenols including this compound, have demonstrated significant scavenging activity against stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and highly reactive hydroxyl radicals. researchgate.netmdpi.com The ability of these extracts to donate a hydrogen atom or an electron to these radicals neutralizes their reactivity. mdpi.com

The efficiency of this scavenging activity is often quantified by the half-maximal effective concentration (EC₅₀), which represents the concentration of the extract required to scavenge 50% of the radicals. One study reported that an ethanol extract of areca seed displayed potent DPPH radical scavenging activity and a moderate ability to scavenge hydroxyl radicals when compared to the standard antioxidant, ascorbic acid. mdpi.com

| Radical | EC₅₀ (mg/mL) |

|---|---|

| DPPH Radical | 0.409 |

| Hydroxyl Radical | 3.575 |

This interactive table summarizes the EC₅₀ values of areca seed ethanol extract, indicating its potency in neutralizing different types of free radicals.

Beyond direct scavenging, polyphenols like this compound can exert indirect antioxidant effects by activating key cellular signaling pathways. renibus.com A primary pathway implicated in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. oncotarget.comfrontiersin.org Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1). researchgate.net

The upregulation of the Nrf2/HO-1 pathway is a crucial mechanism for protecting cells from damage induced by oxidative stress. frontiersin.org By increasing the expression of a battery of antioxidant and detoxification enzymes, this pathway fortifies cells against the harmful effects of reactive oxygen species (ROS). ijbs.com Elevated levels of ROS can lead to damage of vital cellular components, including lipids, proteins, and DNA, contributing to cellular dysfunction. The activation of Nrf2-dependent genes helps to mitigate this damage by neutralizing ROS and supporting cellular repair mechanisms. oncotarget.com Therefore, the ability of this compound-containing extracts to activate the Nrf2/HO-1 cascade is fundamental to its protective effects against oxidative stress-induced cellular damage.

Indirect Antioxidant Effects via Nrf2/HO-1 Pathway Upregulation

Anti-inflammatory Activity and Pathways

This compound is also involved in the modulation of inflammatory responses, a process closely linked with its antioxidant activity. Chronic inflammation is often characterized by an overproduction of pro-inflammatory mediators by activated immune cells. frontiersin.org

Pre-clinical studies using in vitro models have shown that areca nut extracts can influence the activity of key immune cells, such as macrophages and neutrophils. iarc.fr Macrophages, when activated by stimuli like lipopolysaccharide (LPS), play a central role in the inflammatory response. Research has demonstrated that methanol (B129727) extracts of areca nut can inhibit the activation of RAW 264.7 macrophage cell lines. Similarly, aqueous extracts of areca nut have been reported to affect the function of human peripheral blood neutrophils. iarc.friarc.fr This suggests that constituents within the extract, such as this compound, may interfere with the signaling cascades that lead to immune cell activation.

The anti-inflammatory effects of this compound and related compounds are also evident in their ability to modulate the production of signaling molecules that drive inflammation. While some studies have reported that certain areca nut components can stimulate the release of pro-inflammatory cytokines like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) from oral keratinocytes, other research highlights an inhibitory effect. iarc.friarc.frnih.gov

For instance, a methanol extract of areca nut was found to significantly inhibit the production of the pro-inflammatory cytokine IL-6 in LPS-stimulated macrophages. Furthermore, research on procyanidin (B600670) B2, a dimer structurally similar to the building blocks of this compound, showed it could inhibit the production of cytokines including IL-6 and TNF-α. d-nb.info In a study related to rheumatoid arthritis, this compound was suggested to contribute to the inhibition of Tartrate-resistant acid phosphatase (TRAP) expression, a key enzyme in osteoclastogenesis, which is a process linked to joint inflammation and destruction. researchgate.net This modulation of critical inflammatory mediators underscores the potential of this compound to influence inflammatory pathways.

Inhibition of Cyclooxygenase (COX) or Other Anti-inflammatory Mechanisms

This compound is a component of Areca catechu (areca nut), extracts of which have demonstrated anti-inflammatory properties. The primary anti-inflammatory mechanism of areca nut extract is considered similar to that of most COX inhibitors, involving the inhibition of cyclooxygenase in the metabolism of arachidonic acid, which reduces the synthesis of prostaglandins. nih.gov Studies on rodents have shown that extracts of areca nut can inhibit carrageenan-induced edema, an effect comparable to that of aspirin, suggesting a mechanism involving the cyclooxygenase (COX) inhibitory pathway. nih.govaku.edu Specifically, the polyphenol extract from betel nuts has been found to down-regulate the expression of cyclooxygenase-2 (COX-2). frontiersin.orgfrontiersin.org

Active components from areca nuts have also been found to lower the levels of the pro-inflammatory cytokine interleukin-6 (IL-6) in tumor cells. nih.gov This reduction in IL-6, alongside the inhibition of COX, points to the potential of areca nut constituents to modulate inflammatory and immune-regulatory processes. nih.govukaazpublications.com The anti-inflammatory activity of areca nut extracts is also linked to the suppression of the NF-κB/iNOS/NO signaling pathway and the inhibition of the MAPK signaling pathway. frontiersin.org

Antimicrobial Activityfrontiersin.orgoatext.comijrap.net

Constituents of the areca nut, including this compound, have been investigated for their broad-spectrum antimicrobial activities. nih.gov These properties are attributed to the various bioactive compounds present, such as tannins and polyphenols. oatext.comijrap.net

Extracts of Areca catechu have shown efficacy against a range of both Gram-positive and Gram-negative bacteria. scispace.com Methanolic extracts, in particular, demonstrated significant antibacterial activity against Escherichia coli, with a minimum inhibitory concentration (MIC) value of 1.56 mg/mL. nih.gov Studies have also reported inhibitory effects against Staphylococcus aureus, Enterobacter aerogenes, and Bacillus subtilis. nih.govijrap.net The procyanidins from areca nut seeds are considered key antibacterial agents against Streptococcus mutans, a bacterium implicated in dental caries. ijrap.net

Table 1: In Vitro Antibacterial Activity of Areca Nut Extracts

| Bacterial Strain | Extract/Component | Observation | Source(s) |

|---|---|---|---|

| Escherichia coli | Methanolic Extract | MIC value of 1.56 mg/mL | nih.gov |

| Staphylococcus aureus | Methanolic Extract | Significant growth inhibition (up to 85-90%) | scispace.com |

| Pseudomonas aeruginosa | Methanol Extract (ACME) | Zone of inhibition: 9-18 mm; Activity Index: 0.96 | ukaazpublications.com |

| Bacillus subtilis | Chloroform Extract (ACCE) | Activity Index: 1.01 | ukaazpublications.com |

| Enterococcus faecalis | Petroleum Ether (ACPE) & Methanol (ACME) Extracts | Activity Index: 0.74 | ukaazpublications.com |

| Salmonella typhi | Methanol Extract (ACME) | Activity Index: 1.23 | ukaazpublications.com |

| Streptococcus mutans | Procyanidins from seed | Identified as the primary antibacterial principle | ijrap.net |

The antimicrobial spectrum of areca nut components extends to fungi and viruses. Extracts have demonstrated inhibitory effects against the unicellular fungus Candida albicans, with a concentration of 16.67 µg/ml leading to 100% growth inhibition. oatext.comjyoungpharm.org Furthermore, certain triterpenes isolated from the pericarp of the areca nut showed fungicidal activity against Colletotrichum gloeosporioides, a plant pathogenic fungus. ijrap.net

In the context of antiviral research, this compound has been specifically identified as a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. nih.govresearchgate.netdoc-developpement-durable.org Extracts of Areca catechu were found to inhibit HIV-1 protease activity by more than 70% at a concentration of 0.2 mg/mL, with bioassay-guided fractionation identifying arecatannins as the active principles. ijrap.netresearchgate.net this compound and A2 were also identified as potent inhibitors of reverse transcriptase (RT), a critical enzyme for retroviral replication. wakan-iyaku.gr.jp

Table 2: In Vitro Antifungal and Antiviral Activity of Areca Nut Components

| Microbe | Component/Extract | Finding/Activity | Source(s) |

|---|---|---|---|

| Candida albicans | Areca Nut Extract | 100% growth inhibition at 16.67 µg/ml | jyoungpharm.org |

| Colletotrichum gloeosporioides | Triterpenes from pericarp (Fernenol, Arundoin) | Inhibited mycelial growth (EC50 values of 36.7 and 47.5 mg/l) | ijrap.net |

| Human Immunodeficiency Virus (HIV-1) | This compound | Significant HIV-1 Protease inhibitory activity | ijrap.netnih.govresearchgate.net |

| Avian Myeloblastosis Virus (AMV) | This compound, Arecatannin A2 | Potent Reverse Transcriptase (RT) inhibitors | wakan-iyaku.gr.jp |

| New Castle Disease Virus (NDV) | Areca Nut Extract | Inhibited viral growth in embryo cultures | ijrap.netjyoungpharm.org |

| Egg Drop Syndrome Virus (EDS) | Areca Nut Extract | Inhibited viral growth in embryo cultures | ijrap.netjyoungpharm.org |

Research has indicated the potential of areca nut constituents in combating parasitic protozoa. Though many studies are in vitro, they provide a basis for understanding potential non-human in vivo effects. The butanol extract of areca nuts demonstrated potent antimalarial activity against Plasmodium falciparum in vitro, with an IC50 value of 18 μg/mL. nih.gov This suggests a potential antiparasitic action that could be relevant in animal models. ijrap.net

Antifungal and Antiviral Activity (in vitro)

Anti-tumor Mechanistic Studies (Cellular and Animal Models)ukaazpublications.comwikipedia.org

This compound belongs to the proanthocyanidin (B93508) class of compounds, which are known to exhibit a range of biological activities, including the inhibition of cancer cell proliferation. researchgate.net Extracts from Areca catechu have shown anti-tumor activity in various preclinical models. oatext.com

Studies using cellular models have demonstrated the cytotoxic effects of areca nut components against several cancer cell lines. An extract of areca nut showed higher toxicity on human oral squamous carcinoma HSC-3 cells (IC50 of 164.06 μg/ml) compared to HSC-2 cells. researchgate.net Furthermore, copper oxide nanoparticles (CuO NPs) synthesized using an Areca catechu extract displayed significant antitumor activity against the human lung cancer cell line A549. scispace.com Prodelphinidins, a class of compounds closely related to arecatannins, have also shown significant antitumor effects against human PC-3 prostate cancer cell lines. researchgate.net The anti-tumor mechanisms of areca nut components are also linked to their ability to increase the levels of the tumor suppressor factor p53 and induce cell cycle arrest, leading to apoptosis. nih.gov

Table 3: Inhibition of Tumor Cell Growth and Viability by Areca Nut Components

| Cell Line | Component/Extract | Observation | Source(s) |

|---|---|---|---|

| Human Lung Cancer (A549) | CuO NPs of Areca catechu extract | Significant antitumor activity with a 50% inhibition concentration value | scispace.com |

| Human Oral Squamous Carcinoma (HSC-3) | Areca Nut Extract | IC50 was 164.06 μg/ml | researchgate.net |

| Human Oral Squamous Carcinoma (HSC-2) | Areca Nut Extract | IC50 was 629.50 μg/ml | researchgate.net |

| Human Prostate Cancer (PC-3) | Prodelphinidins (related to Arecatannins) | Showed significant antitumor effects | researchgate.net |

Induction of Cell Cycle Arrest and Apoptosis in Cancer Cell Lines

Research into the anti-cancer properties of compounds often focuses on their ability to halt the proliferation of cancer cells and induce programmed cell death, or apoptosis. In this context, flavonoids, a class of compounds to which this compound belongs, have been noted for their potential to inhibit cancer growth. mdpi.com Studies on similar flavonoids have demonstrated the capacity to arrest the cell cycle at various phases, such as the G2/M phase, and to trigger apoptosis through mitochondrial pathways. mdpi.comnih.gov

For instance, the flavonoid quercetin (B1663063) has been shown to induce growth inhibition in human breast cancer cells by causing a transient accumulation of cells in the M phase, followed by a G2 arrest. nih.gov This process is often accompanied by changes in the levels of key cell cycle regulatory proteins like cyclin B1. mdpi.comnih.gov Furthermore, the induction of apoptosis is a crucial mechanism, and in some cases, it can be linked to the upregulation of proteins such as p21. nih.govdovepress.com While direct studies on this compound's specific mechanisms are part of ongoing research, the activities of related flavonoids provide a basis for understanding its potential anti-cancer effects.

Table 1: Effects of Flavonoids on Cancer Cell Lines (Illustrative Examples)

| Compound | Cell Line | Effect | Key Proteins Modulated |

| Quercetin | MCF-7 (Breast Cancer) | G2/M phase arrest and apoptosis. nih.gov | Cyclin B1, p21. nih.gov |

| Prunetrin | Hep3B (Liver Cancer) | G2/M phase arrest and apoptosis. mdpi.com | Cyclin B1, CDK1/CDC2, Caspase-3, Bak, Bcl-xL. mdpi.com |

| Artonin E | MCF-7 (Breast Cancer) | G1 phase arrest and apoptosis. dovepress.com | p21, Livin. dovepress.com |

This table provides illustrative examples of flavonoid activities to contextualize the potential mechanisms of this compound.

Neurobiological Effects in Pre-clinical Models

The influence of areca nut components on the central nervous system has been a significant area of investigation. nih.gov These effects are largely attributed to the various bioactive compounds present, including alkaloids and tannins like this compound.

Modulation of Neurotransmitters and Receptor Activity

Components of the areca nut are known to interact with the nervous system. nih.gov For example, arecoline (B194364), a primary alkaloid in areca nut, is a known agonist of muscarinic acetylcholine (B1216132) receptors and can cross the blood-brain barrier to activate central M receptors. nih.govmdpi.com This interaction can influence the levels of various neurotransmitters. Studies have shown that areca nut extracts can increase the secretion of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine, which may contribute to its observed anti-depressant effects in pre-clinical models. mdpi.com While arecoline's effects are well-documented, the specific contribution of this compound to the modulation of neurotransmitters and receptor activity is an area that warrants further detailed investigation.

Neuroprotective Mechanisms in Animal Models

Pre-clinical studies have suggested that extracts from areca nut may offer neuroprotective benefits. nih.gov Research in adult zebrafish has indicated that an aqueous extract of areca nut provided protection against pentylenetetrazole-induced seizures and had a positive impact on cognitive function. nih.gov Furthermore, areca nut extracts have demonstrated anti-acetylcholinesterase activity, which leads to increased levels of acetylcholine, a neurotransmitter crucial for memory and cognitive processes. nih.gov The potential for areca nut components to act as MAO inhibitors has also been noted, which could be beneficial in conditions like Alzheimer's disease. nih.gov The specific role of this compound in these neuroprotective mechanisms is an important aspect of ongoing research into the individual bioactive compounds of the areca nut.

Gastrointestinal Function Modulation (Pre-clinical)

The effects of areca nut on the digestive system have been a subject of pharmacological investigation. scribd.com

Effects on Intestinal Motility and Smooth Muscle Contraction

Extracts of areca nut have been observed to influence gastrointestinal motility. scribd.com In pre-clinical models, water extracts of areca nut have been shown to increase gastrointestinal motility in rabbits and mice. scribd.com This effect is thought to be mediated through the stimulation of M receptors and calcium channels. mdpi.comscribd.com Studies on isolated muscle strips have also demonstrated that areca nut components can induce contraction of colonic smooth muscle. researchgate.netiarc.friarc.fr Arecoline, for instance, has been found to cause a contractile response in isolated rat distal colon smooth muscle strips. researchgate.net The contribution of tannins like this compound to these effects on intestinal motility and smooth muscle is a key area of interest.

Regulation of Brain-Gut Peptides (e.g., motilin)

The modulation of gastrointestinal function by areca nut may also be linked to its influence on brain-gut peptides. frontiersin.org These peptides are crucial for regulating various digestive processes. usda.gov Pre-clinical studies have reported that areca nut extracts can increase the levels of motilin, a hormone that stimulates gastrointestinal motility. mdpi.com This suggests that the mechanism of action for areca nut's effects on the gut may involve the regulation of such peptides. frontiersin.orgnih.govresearchgate.net The specific role of this compound in the modulation of motilin and other brain-gut peptides is a subject for further detailed scientific inquiry.

Other Investigated Biological Activities (Pre-clinical)

Beyond the extensively studied areas, pre-clinical research has explored other potential therapeutic applications of this compound, a procyanidin found in the areca nut. researchgate.net These investigations have revealed its potential influence on the immune system and its capacity to counteract certain aspects of the aging process.

Immunomodulatory Studies

This compound is a component of areca nut extracts, which have been noted for their immunomodulatory and anti-inflammatory properties in various pre-clinical models. researchgate.netfrontiersin.org The tannins and polyphenols within these extracts are believed to be major contributors to these effects. frontiersin.org The immunomodulatory activity of areca nut extracts is thought to involve the regulation of inflammatory mediators and the enhancement of immune responses against pathogens. frontiersin.orgnih.gov

Research has indicated that tannins from areca nut, including procyanidins like this compound, possess antiviral activities, for instance, against HIV by inhibiting HIV type 1 protease. mdpi.comdoc-developpement-durable.orgnih.gov While direct studies isolating the effects of this compound on cytokine production are limited, the broader activity of areca nut extracts suggests a potential role in modulating the immune response. For example, some studies have shown that areca nut extracts can increase the concentration of Interleukin-2 (IL-2), a cytokine crucial for the proliferation of T-cells and the prevention of autoimmune diseases. mdpi.com Conversely, other components in areca nut, like arecoline, have been shown to reduce levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) in certain cancer cell models. oatext.com These extracts have also demonstrated the ability to inhibit inflammatory mediators like Cyclooxygenase-2 (COX-2). frontiersin.org The complex composition of the extracts makes it necessary for further research to delineate the specific role of this compound in these immunomodulatory effects.

Table 1: Summary of Pre-clinical Immunomodulatory Research on Areca Nut Extracts and Constituents

| Model/System | Component Studied | Key Findings | Reference(s) |

| In vitro | Areca nut procyanidins, including this compound | Exhibited inhibitory activity against HIV type 1 protease. | mdpi.comdoc-developpement-durable.org |

| Chicken model | Areca nut extract | Increased the concentration of Interleukin-2 (IL-2). | mdpi.com |

| In vitro | Areca nut extract | Showed inhibitory effects on inflammatory mediators like COX-2. | frontiersin.org |

| Human Leukaemia K562 cells | Arecoline | Reduced levels of the tumour cell survival factor IL-6. | oatext.com |

Anti-aging Effects

The anti-aging potential of this compound, primarily as a constituent of areca nut polyphenol extracts, has been investigated in the context of skin aging. mdpi.comukaazpublications.comnih.gov The primary mechanism identified is the inhibition of elastase, an enzyme that degrades elastin (B1584352) fibers in the skin, leading to wrinkles and loss of elasticity. mdpi.comnih.gov

One significant study utilized an Areca catechu L. extract (designated CC-516), which is rich in polyphenols and amino acids, to assess its anti-aging properties both in vitro and ex vivo. nih.gov The extract demonstrated a potent inhibitory effect on both porcine pancreatic elastase (PPE) and human leukocyte elastase (HLE). nih.gov This inhibition directly correlated with the protection of elastic fibers from enzymatic degradation. nih.gov Furthermore, the extract was found to significantly boost the proliferation of human fibroblast cells and enhance collagen synthesis, both of which are crucial for maintaining skin structure and integrity. nih.gov In addition to elastase inhibition, the antioxidant properties of polyphenols from areca nut contribute to their anti-aging effects by protecting cells from oxidative stress-induced damage. mdpi.commdpi.com Oral administration of areca nut procyanidins has also been shown to prevent UVB-induced photoaging. mdpi.com

Cellular senescence is a hallmark of aging, characterized by irreversible cell-cycle arrest and the secretion of pro-inflammatory factors. researchgate.net Key markers used to identify senescent cells include the expression of p16, the loss of Lamin B1, and enhanced activity of senescence-associated β-galactosidase (SA-β-gal). nih.govcusabio.com By promoting fibroblast proliferation and collagen synthesis, and protecting against elastin degradation, components like this compound may help counteract the cellular processes that lead to the visible signs of skin aging. nih.gov

Table 2: Investigated Anti-aging Effects of an Areca catechu L. Extract (CC-516) in Pre-clinical Models

| Activity Assessed | Model/System | Key Findings | Reference(s) |

| Elastase Inhibition | In vitro enzymatic assay | Showed dose-dependent inhibition of porcine pancreatic elastase (PPE) and human leukocyte elastase (HLE) with IC₅₀ values of 40.8 µg/ml and 48.1 µg/ml, respectively. | nih.gov |

| Fibroblast Proliferation | Human fibroblast cells | Increased cell proliferation by 85% at a 10⁻⁴% concentration. | nih.gov |

| Collagen Synthesis | Human fibroblast cells | Increased collagen synthesis by 40% at a 10⁻⁴% concentration. | nih.gov |

| Elastic Fiber Protection | Ex vivo assay | Protected elastic fibers against degradation by elastase. | nih.gov |

Analytical Methodologies for Arecatannin B1 Quantification and Characterization in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are widely employed for the separation and quantification of Arecatannin B1 from complex matrices, allowing for its isolation and measurement amidst other co-occurring compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used for the quantitative analysis of compounds, including phenolic compounds like this compound, in plant extracts such as those from Areca catechu. frontiersin.orgnih.govmdpi.com HPLC is routinely utilized to characterize both the total phenolic content and individual compounds when reference standards are available. researchgate.netmaxapress.com While one study mentioned HPLC with a diode array detector set at 215 nm for the analysis of arecoline (B194364), it also broadly refers to the use of HPLC for phenolic compounds. oup.comnih.gov Another application involved using RP-HPLC-PAD (Reverse-Phase HPLC with Photodiode Array Detection) to identify major polyphenols, including epicatechin, in areca nut samples. mdpi.com This highlights the versatility of HPLC in separating and detecting various phenolic components within the areca nut matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-MS/MS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) are powerful techniques for both the identification and precise quantification of compounds like this compound. oup.comoup.comnih.govresearchgate.netmaxapress.comsci-hub.seresearchgate.netresearchgate.net LC-MS techniques provide comprehensive qualitative and quantitative information about the metabolites present in a sample. researchgate.netmaxapress.com

Studies utilizing LC-MS/MS have identified this compound based on its molecular weight and fragmentation pattern. For instance, in the analysis of fermented and unfermented areca nut extracts, this compound was identified as a prominent compound corresponding to an m/z of 865 in negative ion mode. oup.comoup.com Specific parameters, such as acquiring mass spectrum data in both positive and negative polarities and using collision energy (CE) in the range of 6–45 eV, have been employed in UHPLC-MS/MS analyses to characterize compounds in areca nut extracts. oup.com UHPLC-QToF MS (Ultra-High-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass Spectrometer) has also been applied for untargeted metabolomic analysis, allowing for the detection and annotation of a wide range of metabolites, including this compound. sci-hub.se These advanced hyphenated techniques offer high sensitivity and selectivity, making them indispensable for the analysis of complex natural product samples.

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic methods play a vital role in the structural characterization and confirmation of isolated compounds, providing detailed information about their molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) techniques such as 1H NMR and 13C NMR, is a key method for the structural analysis and elucidation of natural compounds. researchgate.netfrontiersin.org While specific detailed NMR data for this compound were not extensively provided in the search results, NMR has been successfully applied to determine the structures of other complex molecules from areca nut, such as polysaccharides. frontiersin.org Furthermore, 1H NMR and 13C NMR spectral data have been used to establish the chemical structures of oligomeric arecatannins A and B, which are related to this compound. researchgate.net This indicates that NMR is a valuable tool for confirming the complex proanthocyanidin (B93508) structure of this compound by providing detailed information about its proton and carbon environments and their connectivity.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a common technique used in the analysis of phenolic compounds, often in conjunction with other methods. While not providing detailed structural information on its own, UV-Vis spectroscopy is frequently used for the determination of total phenolic content in plant extracts, typically employing reagents like the Folin-Ciocalteu reagent, where the absorbance is measured in the UV-Vis range. nih.govfrontiersin.orgmdpi.com UV-Vis spectrophotometry has also been utilized in studies evaluating the properties of areca nut extracts, such as assessing the antibacterial activity of synthesized nanoparticles. scispace.com Although the search results did not detail the specific UV-Vis spectrum of isolated this compound for structural characterization, UV-Vis detection is commonly coupled with HPLC for the quantification of compounds that absorb in the UV-Vis region, which would include phenolic compounds like this compound due to their aromatic rings.

Quality Control Markers and Bioactive Compound Profiling

This compound is recognized as one of the bioactive compounds present in areca nut. frontiersin.orgnih.govnih.gov Analytical techniques are essential for profiling these bioactive compounds and for establishing quality control parameters for areca nut and its extracts. This compound, along with other procyanidins and phenolic compounds, is considered in the context of bioactive compound profiling. nih.govresearchgate.netfrontiersin.org Techniques like UHPLC-MS/MS are employed to characterize the flavonoid compositions in areca nut extracts and evaluate their potential bioactivities. researchgate.net The presence and concentration of specific compounds, including this compound, can serve as quality control markers for areca nut materials, ensuring consistency and potential efficacy. nih.govfrontiersin.orgresearchgate.net Research utilizes these analytical methods to understand the variations in chemical composition across different parts of the areca nut, growth stages, and processing methods, which can significantly influence the content of active ingredients like this compound. nih.govfrontiersin.org

Assay Development for In vitro and Ex vivo Bioactivity Studies

The investigation into the biological activities of this compound necessitates the development and application of various in vitro and ex vivo assay methodologies. While specific studies detailing the de novo development of assays exclusively for this compound are limited in the available literature, its bioactivity has been evaluated using established assay systems applied to Areca catechu extracts, where this compound is a significant component. These studies provide valuable insights into the compound's potential effects and the methodologies employed for their assessment.

In Vitro Bioactivity Assays

Several in vitro assays have been utilized to explore the biological properties of Areca catechu extracts, and by extension, the potential activities of its constituents like this compound. Prominent among these are assays evaluating antioxidant and enzyme inhibitory activities.

Antioxidant Activity Assays: The antioxidant potential of Areca catechu extracts, containing this compound, has been assessed using various in vitro radical scavenging and reducing power assays. These include the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity assay, hydroxyl radical scavenging activity assay, and reducing power assay. fishersci.fithegoodscentscompany.comoutbreak.infonih.govnih.gov These methodologies quantify the ability of a compound or extract to neutralize free radicals or reduce oxidant species, providing an indication of its antioxidant capacity.

Studies have shown that Areca catechu seed extracts exhibit significant antioxidant activity in these assays. For instance, ethanol (B145695) extracts of areca seeds demonstrated greater antioxidant activity compared to ascorbic acid (Vitamin C) in DPPH and reducing power assays, although lower activity in the hydroxyl radical assay. thegoodscentscompany.comoutbreak.info While these studies evaluate the activity of the complex extract, the known presence and abundance of polyphenols like this compound suggest their contribution to the observed effects.

The following table presents representative data on the antioxidant activity of areca seed extracts from an in vitro study using DPPH radical scavenging and reducing power assays, highlighting the potency relative to Vitamin C.

| Assay | Sample | EC50 (mg/mL) | Comparison to Vitamin C |

| DPPH Radical Scavenging | Areca Seed Extract | 0.409 | Significantly greater |

| Reducing Power | Areca Seed Extract | 0.188 | Significantly greater |

| DPPH Radical Scavenging | Ascorbic Acid (Vitamin C) | - | Reference |

| Reducing Power | Ascorbic Acid (Vitamin C) | - | Reference |

Note: EC50 values represent the effective concentration required to achieve 50% of the maximum effect.

Enzyme Inhibition Assays: this compound has been specifically identified as a potent inhibitor in an in vitro reverse transcriptase (RT) inhibition assay. frontiersin.org This type of assay measures the ability of a compound to inhibit the activity of the enzyme reverse transcriptase, which is crucial for the replication of certain viruses, including HIV. The identification of this compound through bio-assay directed fractionation underscores the importance of targeted enzyme inhibition assays in isolating and identifying bioactive components within complex natural extracts. frontiersin.org

Other in vitro assays mentioned in the context of Areca catechu extract bioactivity, and potentially relevant to this compound due to its presence in these extracts, include antibacterial activity tests (e.g., minimum inhibitory concentration determination), self-induced amyloid β (Aβ) aggregation assays, and beta-secretase 1 (BACE1) enzymatic assays. fishersci.fifda.gov These assays explore the potential of the extract and its components in combating bacterial infections and addressing factors related to neurodegenerative conditions.

Ex Vivo Bioactivity Studies

Information specifically on ex vivo bioactivity studies focusing directly on isolated this compound in the available literature is limited. While some studies on Areca catechu extracts might involve ex vivo components, the detailed findings and assay methodologies applied specifically to this compound in such contexts are not extensively reported in the consulted sources. The Morris water maze test, mentioned in relation to neuroprotection by areca nut extract, is an in vivo behavioral assay rather than an ex vivo tissue-based assay. fda.gov

Therefore, research on the bioactivity of this compound at the ex vivo level appears to be an area requiring further dedicated investigation and detailed reporting of assay development and findings.

Detailed Research Findings

Research findings primarily highlight this compound's contribution to the antioxidant and enzyme inhibitory activities observed in Areca catechu extracts. The quantitative data from antioxidant assays, as shown in the table above, indicates the significant radical scavenging and reducing capabilities associated with the presence of polyphenols like this compound in the extracts. thegoodscentscompany.comoutbreak.info The identification of this compound as a potent RT inhibitor through bio-assay guided fractionation further demonstrates the utility of specific enzyme assays in pinpointing the biological functions of individual compounds within natural product mixtures. frontiersin.org

These findings underscore the importance of employing a range of in vitro assay methodologies to characterize the diverse biological activities of complex natural products and isolate the specific contributions of individual compounds like this compound.

Future Directions and Research Gaps in Arecatannin B1 Academic Studies

Exploration of Unexplored Biological Activities and Mechanistic Pathways

Current research on Areca catechu extract and its components, including arecatannins, suggests a range of biological activities such as anti-inflammatory, antioxidant, antibacterial, antifungal, antiviral, and antiparasitic effects frontiersin.orgnih.govmdpi.com. Arecatannin B1 specifically has been noted for potential anti-HIV activity through inhibition of HIV type 1 protease nih.govmdpi.comresearchgate.net. However, the specific biological activities attributable solely to isolated this compound are not fully elucidated, and many reported effects are based on studies of the crude extract or mixtures of compounds.

Future research should focus on isolating pure this compound to investigate its distinct biological activities in various in vitro and in vivo models. This includes exploring its potential in areas such as:

Specific antimicrobial mechanisms against a wider range of pathogens.

Detailed antioxidant pathways and their relevance in different cellular contexts.

Anti-inflammatory effects and the specific molecular targets involved.

Potential interactions with other biological molecules beyond enzymes like HIV-1 protease.

Novel therapeutic areas where other proanthocyanidins (B150500) have shown promise, such as cardiovascular health or metabolic disorders, with a specific focus on this compound's unique trimeric structure.

Elucidating the precise mechanistic pathways underlying any observed biological effects of this compound is crucial. This requires detailed studies using techniques such as cell signaling analysis, protein binding assays, and gene expression profiling to understand how this compound interacts with biological systems at a molecular level oatext.comoatext.com.

Application of Omics Technologies (e.g., Metabolomics, Transcriptomics) for Deeper Insights

Future research could leverage these technologies in several ways:

Metabolomics: Comprehensive profiling of metabolites in biological systems (e.g., cells, tissues, or organisms) treated with this compound could reveal metabolic pathways affected by the compound. This could help identify biomarkers of exposure or efficacy and uncover previously unknown biological effects. Metabolomics can also be used to study the variation of metabolites, including arecatannins, in Areca catechu from different regions or growth stages frontiersin.orgcabidigitallibrary.orgresearchgate.net.

Transcriptomics: Analyzing gene expression patterns in response to this compound exposure can provide insights into the molecular mechanisms of its action, identifying genes and pathways that are upregulated or downregulated. This can complement findings from biological activity studies and help pinpoint specific cellular processes influenced by the compound nih.govpeerj.comfrontiersin.org.

Integrated Omics: Combining transcriptomics and metabolomics data can provide a more holistic view of the biological impact of this compound, linking changes in gene expression to alterations in metabolite profiles nih.govnih.govfrontiersin.org. This integrated approach can help to build comprehensive models of this compound's effects.

Applying omics technologies can also contribute to understanding the biosynthesis of arecatannins in the plant, potentially leading to strategies for optimizing their production or developing cultivars with higher desired compound content frontiersin.orgnih.gov.

Advanced Analytical Approaches for Comprehensive Profiling and Quantification

Accurate and comprehensive analysis of this compound in complex matrices, such as plant extracts, biological samples, or potential product formulations, is essential for both research and potential applications. While techniques like UPLC-MS/MS have been used to identify and quantify arecatannins and other phenolic compounds in Areca catechu, there is a continuous need for more advanced analytical approaches oup.comresearchgate.netmdpi.com.

Research gaps in this area include:

Developing highly sensitive and selective methods for the quantification of this compound in various biological fluids and tissues to support pharmacokinetic and pharmacodynamic studies.

Establishing standardized analytical protocols for the consistent profiling and quantification of this compound in Areca catechu samples from different sources, considering factors like geographical location, maturity, and processing methods that can influence its content frontiersin.orgresearchgate.net.

Exploring novel separation techniques to isolate pure this compound more efficiently from complex mixtures.

Utilizing advanced spectroscopic or spectrometric techniques for detailed structural characterization and confirmation, especially for potential derivatives or metabolites of this compound.

Improved analytical methods will facilitate more accurate research into this compound's biological effects, its variability in natural sources, and the development of quality control standards if it were to be used in applications.